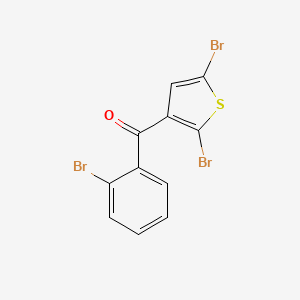
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone is an organic compound that features a brominated phenyl group and a brominated thiophene ring connected through a methanone (carbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The process begins with the bromination of thiophene to produce 2,5-dibromothiophene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl and thiophene rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: (2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanol.
Oxidation: (2-Bromophenyl)(2,5-dibromothiophen-3-yl)carboxylic acid.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: Employed in the design of novel materials with specific electronic and optical properties.
Chemical Biology: Utilized in the study of biological pathways and interactions due to its ability to form stable conjugates with biomolecules.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone depends on its specific application. In organic electronics, its role is primarily structural, contributing to the electronic properties of the material. In medicinal chemistry, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dibromothiophen-3-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(5-Bromothiophen-2-yl)(phenyl)methanone: Similar structure but with a single bromine atom on the thiophene ring.
2,5-Dibromothiophene: Lacks the phenyl and carbonyl groups, serving as a simpler precursor.
Uniqueness
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone is unique due to the presence of both brominated phenyl and thiophene rings, which provide distinct electronic properties and reactivity. This combination makes it a versatile intermediate for the synthesis of complex organic molecules and materials.
Properties
CAS No. |
57248-21-2 |
|---|---|
Molecular Formula |
C11H5Br3OS |
Molecular Weight |
424.94 g/mol |
IUPAC Name |
(2-bromophenyl)-(2,5-dibromothiophen-3-yl)methanone |
InChI |
InChI=1S/C11H5Br3OS/c12-8-4-2-1-3-6(8)10(15)7-5-9(13)16-11(7)14/h1-5H |
InChI Key |
FSVSUIYTLLZHDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(SC(=C2)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















